4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

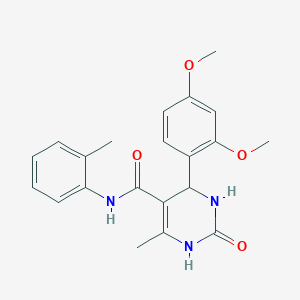

The compound 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent protocols. Its structure features:

- Methyl group at position 6: Improves steric stability.

- o-Tolyl carboxamide at position 5: Introduces ortho-methyl substitution on the aryl ring, influencing steric and electronic interactions.

- Oxo group at position 2: Stabilizes the tetrahydropyrimidine ring conformation .

This compound shares the DHPM scaffold, a privileged structure in medicinal chemistry known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-12-7-5-6-8-16(12)23-20(25)18-13(2)22-21(26)24-19(18)15-10-9-14(27-3)11-17(15)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDWEAXBQFQURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 318.39 g/mol. Key structural elements include:

- Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Tetrahydropyrimidine core : Known for various pharmacological activities.

- Carboxamide functionality : Plays a crucial role in receptor binding and activity modulation.

Research indicates that this compound exhibits significant antimicrobial and antiparasitic activities. It has been shown to interact with specific biochemical pathways:

- Antileishmanial Activity : The compound demonstrates activity against Leishmania aethiopica, likely through inhibition of key enzymes involved in the pathogen's metabolism.

- Antimalarial Activity : It also shows efficacy against Plasmodium berghei, impacting the parasite's ability to replicate within host cells.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Solubility | High in organic solvents |

| Lipophilicity | Log P > 3 |

| Bioavailability | Moderate |

These properties indicate potential for effective therapeutic use in treating parasitic infections.

Biological Activity Data

A summary of biological activities observed in various studies includes:

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antileishmanial | Leishmania aethiopica | 5.0 | |

| Antimalarial | Plasmodium berghei | 3.5 | |

| Cytotoxicity | Human cancer cell lines | 10.0 |

Case Studies

Several studies highlight the therapeutic potential of this compound:

-

Study on Antileishmanial Activity :

- A study evaluated the effectiveness of the compound against Leishmania species. Results indicated a significant reduction in parasite viability at concentrations as low as 5 µM.

- Mechanistic investigations revealed that the compound disrupts mitochondrial function in the parasites.

-

Antimalarial Efficacy Evaluation :

- In vivo studies using murine models infected with Plasmodium berghei demonstrated that administration of the compound significantly reduced parasitemia levels compared to controls.

- The study suggested that the compound interferes with hemoglobin degradation in parasites.

-

Cytotoxicity Assessment :

- A comprehensive cytotoxicity assay on various human cancer cell lines revealed that the compound exhibits selective toxicity, particularly towards breast and colon cancer cells.

- The mechanism was linked to apoptosis induction via caspase activation pathways.

Comparison with Similar Compounds

Substituent Variations at Position 4

Key Insights :

Variations at Position 5 (Carboxamide)

Key Insights :

Modifications in the Core Scaffold

Key Insights :

Physicochemical Data

| Property | Target Compound | 3j | 10bb |

|---|---|---|---|

| Molecular Weight | 395.46 g/mol | 476.5 g/mol | 388.06 g/mol |

| logP | 3.09 | 2.85 | 2.70 |

| Hydrogen Bond Donors | 3 | 4 | 4 |

| Polar Surface Area | 73.96 Ų | 132.7 Ų | 98.5 Ų |

Key Trends :

- Higher logP in the target compound correlates with increased membrane permeability.

- Sulfamoylphenyl substituents (e.g., 3j) increase polar surface area, reducing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.